molecular formula C12H24N2O2 B2808227 (R)-3-[Boc(ethyl)amino]piperidine CAS No. 1196506-95-2

(R)-3-[Boc(ethyl)amino]piperidine

Cat. No.: B2808227
CAS No.: 1196506-95-2
M. Wt: 228.336
InChI Key: NVISSTNTBKVSPW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of ®-piperidin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .

Mechanism of Action

The mechanism of action of Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .

Comparison with Similar Compounds

Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester can be compared with other carbamate compounds such as:

  • Methyl-®-piperidin-3-yl-carbamic acid tert-butyl ester
  • Ethyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester
  • Ethyl-®-piperidin-3-yl-carbamic acid methyl ester

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which can provide enhanced stability and selectivity in various applications .

Properties

IUPAC Name

tert-butyl N-ethyl-N-[(3R)-piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVISSTNTBKVSPW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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